2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide
Description
Properties
IUPAC Name |
2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c24-21(14-18-15-25-22-9-5-4-8-20(18)22)23(28)26-19-10-12-27(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,21,25H,10-14,16,24H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEHVVLKXTZFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the reduction of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and piperidine moieties are coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the reaction.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a synthetic compound that combines a benzylpiperidine moiety with an indole derivative. Its structure suggests significant potential in medicinal chemistry, particularly for the development of pharmacologically active compounds. This article explores its applications, focusing on its biological activity, synthesis, and potential therapeutic uses.
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of butyrylcholinesterase. This enzyme is crucial in the hydrolysis of acetylcholine, making its inhibition relevant for neurodegenerative diseases like Alzheimer's disease. Studies have shown that structural modifications can enhance its potency and selectivity towards cholinesterase enzymes, indicating its therapeutic potential in treating cognitive disorders .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(1H-indol-3-yl)propanamide | Similar piperidine and indole structure | Cholinesterase inhibition |
| N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide | Methoxy substitution on indole | Potential neuroprotective effects |
| N-(1-benzylpyrrolidine)-N-(1-phenylpyrazol-3-yl)propanamide | Different nitrogen-containing ring | Antidepressant properties |
Therapeutic Potential
The unique combination of piperidine and indole moieties in this compound suggests various therapeutic applications:
- Neurodegenerative Diseases : As mentioned, its role as a cholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease.
- Antidepressant Effects : Variants of this compound may exhibit antidepressant properties, potentially expanding its application in psychiatric disorders.
Case Studies
Several studies highlight the efficacy of related compounds in various therapeutic contexts:
- Cholinesterase Inhibition : A study demonstrated that modifications to the structure of similar compounds significantly enhanced their inhibitory effects on cholinesterase enzymes, suggesting a pathway for developing effective Alzheimer's treatments .
- Neuroprotective Effects : Another investigation into derivatives with methoxy substitutions showed promising results in neuroprotective assays, indicating potential applications in preventing neurodegeneration .
Mechanism of Action
The mechanism of action of 2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Variations and Molecular Properties
Key Observations:
Aliphatic chains (e.g., Intermediate 21) reduce aromaticity, possibly altering solubility and metabolic stability .
Microwave-assisted synthesis (e.g., ) improves efficiency for fluorobenzyl derivatives .
Key Observations:
- Target Selectivity : The benzylpiperidinyl group in the target compound may favor interactions with GPCRs or kinases, similar to FPR2 agonists ().
- Electron-Withdrawing Groups : Nitro- or fluoro-substituents (e.g., 3p, ) enhance receptor binding via electronic effects .
Physicochemical and Analytical Data
Mass Spectrometry :
NMR Spectroscopy :
Biological Activity
2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide, also known as a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.49 g/mol. The structure includes an indole moiety, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its influence on monoamine oxidase (MAO) enzymes. MAO inhibitors are known to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine by preventing their breakdown.
Inhibition of Monoamine Oxidase
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on MAO-B, which is crucial for the treatment of neurodegenerative diseases like Parkinson's disease. For instance, studies have shown that certain benzylpiperidine derivatives can selectively inhibit MAO-B, leading to increased dopamine levels in the brain .
Antidepressant Effects
In preclinical studies, compounds with similar structures have demonstrated antidepressant-like effects in animal models. These effects are likely mediated through the modulation of serotonergic and dopaminergic pathways. For example, a related compound showed a significant reduction in depressive-like behavior in mice subjected to chronic stress .
Neuroprotective Properties
The neuroprotective effects of this compound have been investigated in models of neurodegeneration. In vitro studies indicated that this compound could protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of survival signaling pathways .
Data Summary
Q & A
Q. What implications does the benzylpiperidine group have on blood-brain barrier permeability, and how is this validated experimentally?
- Methodological Answer : The benzylpiperidine motif, similar to fentanyl’s pharmacophore, may enhance BBB penetration via passive diffusion. Validate using in situ brain perfusion models in rodents or MDCK cell monolayer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
